REACTION_CXSMILES
|
[OH-].[Li+].[F:3][C:4]([F:20])([CH:17]([F:19])[F:18])[CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([O:15]C)=[O:14])=[N:11][CH:12]=1>C1COCC1.O>[F:20][C:4]([F:3])([CH:17]([F:19])[F:18])[CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([C:13]([OH:15])=[O:14])=[N:11][CH:12]=1 |f:0.1|
|
Name
|
|
Quantity
|
469 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
methyl 5-(2,2,3,3-tetrafluoropropoxy)pyridine-2-carboxylate
|
Quantity
|
1.047 mg
|
Type
|
reactant
|
Smiles
|
FC(COC=1C=CC(=NC1)C(=O)OC)(C(F)F)F
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
7 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 1 hour at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
quenched with 1 M HCl (20 mL)
|
Type
|
ADDITION
|
Details
|
diluted with brine
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3 times)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(COC=1C=CC(=NC1)C(=O)O)(C(F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 921 mg | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |